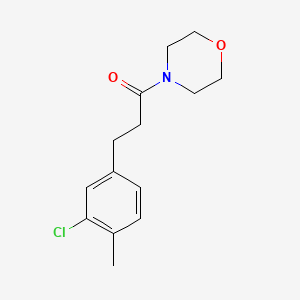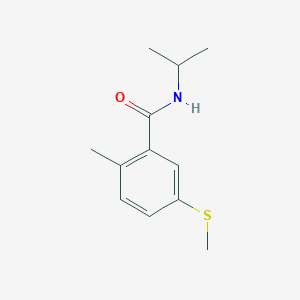
2-(1H-indol-3-yl)-N-prop-2-ynylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-prop-2-ynylacetamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as IPA-3 and is a small molecule inhibitor of the Rho GTPase family member, RhoGAPs.
Wirkmechanismus
IPA-3 acts as a small molecule inhibitor of RhoGAPs. RhoGAPs are proteins that negatively regulate the activity of Rho GTPases, which are involved in various cellular processes, including cell migration and invasion. By inhibiting the activity of RhoGAPs, IPA-3 increases the activity of Rho GTPases, which results in reduced cancer cell migration and invasion.
Biochemical and Physiological Effects
IPA-3 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, IPA-3 has been shown to inhibit the activity of RhoGAPs in other cellular processes, including the regulation of actin cytoskeleton dynamics and the formation of filopodia. IPA-3 has also been shown to reduce the activation of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of IPA-3 is its specificity for RhoGAPs. IPA-3 selectively inhibits the activity of RhoGAPs, which reduces the risk of off-target effects. However, IPA-3 has limitations in terms of its solubility and stability. IPA-3 is poorly soluble in water and requires the use of organic solvents for in vitro experiments. IPA-3 is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
IPA-3 has the potential to be used in various fields of scientific research. In cancer research, IPA-3 could be used in combination with other anti-cancer drugs to improve their efficacy. IPA-3 could also be used in the development of new therapies for other diseases that are characterized by abnormal cell migration and invasion, such as inflammatory bowel disease and atherosclerosis. Additionally, further studies could be conducted to investigate the potential side effects of IPA-3 and to optimize its solubility and stability for in vitro experiments.
Synthesemethoden
The synthesis of IPA-3 involves the reaction of 2-(1H-indol-3-yl)acetic acid with propargylamine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction results in the formation of IPA-3 as a white solid with a melting point of 166-168°C.
Wissenschaftliche Forschungsanwendungen
IPA-3 has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of IPA-3 is in cancer research. RhoGAPs are known to play a crucial role in cancer cell migration and invasion. IPA-3 inhibits the activity of RhoGAPs, which in turn reduces cancer cell migration and invasion. IPA-3 has been shown to be effective in inhibiting the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-7-14-13(16)8-10-9-15-12-6-4-3-5-11(10)12/h1,3-6,9,15H,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIQKGQLSJYDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-prop-2-ynylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)


![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)


